molecular formula C12H11NO5 B1363747 Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS No. 39562-17-9

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Cat. No. B1363747
CAS RN: 39562-17-9
M. Wt: 249.22 g/mol
InChI Key: LYUBYLJQOZIBQB-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 3-Nitrobenzylidene-3-oxobutanoic acid methyl ester, is an organic compound with the molecular formula C11H10NO4. It is an important intermediate used in the synthesis of a variety of organic compounds. It is also used in the preparation of a variety of pharmaceuticals and agrochemicals. The compound has a molecular weight of 214.19 g/mol and a melting point of 106-108 °C.

Scientific Research Applications

Chemical Synthesis and Properties

  • Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a compound that can be synthesized through various chemical reactions. One study describes the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a related compound, using a Knoevenagel condensation reaction. This synthesis involved 4-methylbenzaldehyde and ethyl acetoacetate, characterized by NMR and mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016).

Potential in Pharmacological Research

  • Research on compounds structurally related to Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate has shown potential in pharmacological applications. For instance, a study investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate. This compound, among others, was tested for antioxidant activity in vitro, showing significant scavenger activity at certain concentrations (Stanchev et al., 2009).

Applications in Organic Chemistry

  • Several studies have explored the reactivity and applications of compounds similar to Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate in organic chemistry. For example, the reaction of methyl 3-oxobutanoate with arylhydrazines led to the formation of cyclic and acyclic products, demonstrating interesting chemical behavior and potential synthetic applications (Wardell et al., 2007).

Potential in Material Science

  • Compounds structurally related to Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate have shown potential in material science. A study on 4-methyl-(2-nitrobenzylidene)aniline highlighted its structural and spectral properties, suggesting applications in biological materials due to its antibacterial activity and supramolecularassembly facilitated by hydrogen bonds and nitro-π(arene) interactions (Mini et al., 2020).

Role in Advanced Synthetic Chemistry

  • Advanced synthetic chemistry techniques have utilized compounds similar to Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate. For instance, the synthesis of diaminomethylidene derivatives of tetronic acid involved the reaction of methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, demonstrating complex synthetic pathways and potential for producing novel chemical structures (Prezent & Dorokhov, 2012).

Contributions to Heterocyclic Chemistry

  • Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate's related compounds contribute significantly to heterocyclic chemistry. For example, the synthesis and study of 2-methyl-4-(o-nitrobenzylidene)oxazol-5-ones have provided valuable insights into the chemistry of heterocyclic compounds, which are crucial in pharmaceuticals and other applications (Mazurov et al., 1985).

properties

IUPAC Name

methyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUBYLJQOZIBQB-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

CAS RN

39562-17-9
Record name Methyl 2-(3-nitrobenzylidene)acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(3-nitrobenzylidene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 151 g (1.00 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate, 10 mL of glacial acetic acid, 4 mL of piperidine, and 400 mL of benzene was refluxed 2 hr during which time 21 mL of water was removed via a Dean-Stark trap. The dark yellow solution was cooled to ambient temperature and solidification occurred. Filtration followed by washing with ether afforded 180 g of product as a yellow solid. An additional 23 g product was obtained from the filtrate to yield a total of 203 g (82%) of product, m.p. 145°-146° C. (literature m.p., 158° C.; cf: Meyer, et al., Arzneim.Forsch/Drug Research, 31, 407 (1981)).
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Citations

For This Compound
3
Citations
K Zhou, X Wang, Y Zhao, Y Cao, Q Fu… - Medicinal Chemistry …, 2011 - Springer
The antihypertensive activity of nitrendipine analogues can be improved by properly lengthening its alkyl chain in 3- or 5-position. Nitrendipine and its seven analogues were …
Number of citations: 18 link.springer.com
M Monier, A El-Mekabaty, D Abdel-Latif… - Synthetic …, 2019 - Taylor & Francis
The present review highlights the synthetic procedures reported for the preparation of oxazolo[3,2-a]pyridines as a class of 5-6 bicyclic heterocycles with a nitrogen atom at the ring …
Number of citations: 14 www.tandfonline.com
KS Rao, KN Rao, B Chavan… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 0

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